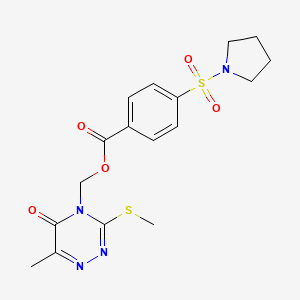

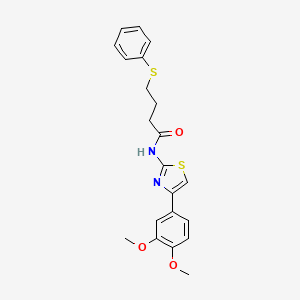

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule featuring a pyrazole core, which is a five-membered heterocyclic compound with two adjacent nitrogen atoms. The molecule includes various functional groups and substituents, such as an isoxazole ring, a phenyl group, and a dihydropyrimidinyl moiety. The presence of these groups suggests that the compound could exhibit a range of chemical properties and reactivity, potentially making it of interest in pharmaceutical research or material science.

Synthesis Analysis

While the provided papers do not directly discuss the synthesis of the specific compound , they do provide insight into related chemical structures and their synthesis pathways. For instance, the synthesis of pyrazole derivatives is discussed in the first paper, where 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides are obtained through hydrolytic cleavage or condensation reactions . These methods could potentially be adapted or serve as a starting point for the synthesis of the target compound by introducing appropriate substituents at the relevant positions on the pyrazole ring.

Molecular Structure Analysis

The second paper provides a case study on the structure elucidation of a designer drug with a highly substituted pyrazole skeleton . Although the compound studied is different, the techniques used, such as NMR spectroscopy and MS, are relevant for analyzing the molecular structure of the compound . The paper highlights the importance of comparing predicted and observed chemical shifts, particularly for the carbon atoms in the pyrazole ring, to confirm the structure . These methods would be crucial in determining the precise structure of N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide.

Chemical Reactions Analysis

The reactivity of the compound would likely be influenced by the functional groups present. The pyrazole and isoxazole rings are known to participate in various chemical reactions, such as nucleophilic substitutions and electrophilic additions. The papers do not provide specific reactions for the compound , but the synthesis paper suggests that pyrazole derivatives can react with thiols to form new heterocyclic compounds. This type of reactivity could be explored for the target compound to synthesize novel derivatives or to modify its chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be determined by its molecular structure. The presence of multiple aromatic rings and heteroatoms would influence its polarity, solubility, and potential for forming hydrogen bonds. The papers do not provide data on the physical properties of the specific compound, but the techniques used in the structure elucidation study could also be applied to determine properties such as melting point, boiling point, and solubility. Understanding these properties is essential for any practical application of the compound, such as drug formulation or material processing.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation

Synthesis Routes and Derivative Formation

Research has demonstrated various synthetic pathways to create novel derivatives of related pyrazolopyrimidines and isoxazoles, showcasing the flexibility of this compound as a core structure for further chemical modifications. These synthetic routes involve condensation reactions, cycloadditions, and transformations that yield compounds with potential biological activities (Rahmouni et al., 2016); (Rahmouni et al., 2014).

Anticancer and Anti-inflammatory Applications

Some derivatives synthesized from similar core structures have been tested for their anticancer activity, displaying promising results against specific cancer cell lines. This indicates the potential for compounds derived from N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide to act as effective anticancer agents (Abdellatif et al., 2014); (Fahim et al., 2019).

Catalytic Applications

The compound has been employed as a ligand in developing bimetallic composite catalysts for synthesizing arylated furans and thiophenes, demonstrating its utility beyond biological applications to include catalysis in organic synthesis (Bumagin et al., 2019).

Antimicrobial Activity

Derivatives incorporating the antipyrine moiety have been synthesized and evaluated for their antimicrobial properties, indicating that certain modifications of the compound could lead to effective antimicrobial agents (Bondock et al., 2008).

Eigenschaften

IUPAC Name |

N-[2-(4,5-dimethyl-6-oxo-1H-pyrimidin-2-yl)-5-(furan-2-yl)pyrazol-3-yl]-5-phenyl-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N6O4/c1-13-14(2)24-23(26-21(13)30)29-20(12-16(27-29)18-9-6-10-32-18)25-22(31)17-11-19(33-28-17)15-7-4-3-5-8-15/h3-12H,1-2H3,(H,25,31)(H,24,26,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFFYDDWPFLECP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(NC1=O)N2C(=CC(=N2)C3=CC=CO3)NC(=O)C4=NOC(=C4)C5=CC=CC=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N6O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-(furan-2-yl)-1H-pyrazol-5-yl)-5-phenylisoxazole-3-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2503944.png)

![5-(3-chlorobenzyl)-3-(4-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2503945.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2503947.png)

![5-Chloro-4-[(2-chlorophenyl)sulfanylmethyl]-1-methyl-3-[(4-methylphenyl)sulfanylmethyl]pyrazole](/img/structure/B2503949.png)

![N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2503958.png)

![Ethyl 3-(4-methoxyphenyl)-5-(2-(naphthalen-1-yl)acetamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2503959.png)

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,6-dimethylanilino)-2-oxoethyl]prop-2-enamide](/img/structure/B2503961.png)

methanone](/img/structure/B2503964.png)

![6-{3-[(3-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-phenylnicotinamide](/img/structure/B2503966.png)

![2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2503967.png)